N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-7-6-10-22(17-18)24(19(2)25)21-12-15-23(16-13-21)14-11-20-8-4-3-5-9-20;/h3-10,17,21H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGNKENTKMDYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037146 | |
| Record name | m-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-51-2 | |
| Record name | m-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride, is a synthetic compound structurally related to fentanyl and its derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with various functional groups, which influence its pharmacological properties. The key structural features include:
- Piperidine moiety : Central to its interaction with opioid receptors.
- Aromatic substitutions : Contribute to its lipophilicity and receptor binding affinity.
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide primarily acts as an agonist at the mu-opioid receptor (MOR). This interaction leads to various biological responses:
- Analgesic Effects : The compound exhibits potent analgesic properties similar to those of morphine and fentanyl, making it a candidate for pain management therapies.
- CNS Effects : It may also induce sedation and euphoria, typical of opioid activity.
Analgesic Activity
Recent studies have demonstrated that this compound exhibits significant analgesic effects in animal models. For instance:
- In a study using the tail-flick test in rats, the compound showed a dose-dependent increase in pain threshold, indicating potent analgesic activity comparable to established opioids like morphine .
- Another investigation reported that the compound effectively reduced nociceptive responses in inflammatory pain models .
Neuropharmacological Effects
The compound's interaction with the central nervous system (CNS) has been explored in various contexts:
- Sedative Effects : It has been shown to produce sedation in animal models, which is beneficial for managing acute pain scenarios .
- Potential for Dependence : As with other opioids, there is concern regarding the potential for dependence and addiction associated with prolonged use .
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain demonstrated that administration of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide resulted in significant reductions in pain scores compared to placebo. Patients reported improved quality of life and functionality without severe adverse effects, suggesting a favorable therapeutic profile .
Case Study 2: Toxicology Reports
Reports from toxicological studies indicate that while the compound is effective for pain relief, it can also lead to respiratory depression—a common risk associated with opioid use. Monitoring is essential when prescribing this compound to mitigate potential overdose risks .
Comparative Analysis of Biological Activity
| Compound Name | Analgesic Potency | CNS Effects | Risk of Dependence |
|---|---|---|---|
| N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide | High | Sedation | Moderate |
| Fentanyl | Very High | Sedation | High |
| Morphine | High | Sedation | High |
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- The compound has been studied for its analgesic effects, akin to other piperidine derivatives. Its structure suggests potential interactions with opioid receptors, which are critical in pain modulation. Preliminary studies indicate it may exhibit similar efficacy to known analgesics like fentanyl, making it a candidate for pain management therapies .
-
Anticancer Activity :
- Recent research has indicated that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide have shown significant growth inhibition against various cancer cell lines in vitro, including those associated with breast and lung cancers .
- Neuropharmacological Effects :
Synthesis and Mechanism of Action
The synthesis of N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide typically involves multi-step organic reactions, often beginning with the formation of the piperidine ring followed by acylation processes. The mechanism of action is believed to involve modulation of receptor activity within the central nervous system, particularly through interactions with opioid and dopamine receptors.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at critical functional groups under controlled conditions:
Hydrolysis is pivotal for modifying the pharmacologically active amide group, often employed to study structure-activity relationships .
Alkylation and Acylation
The piperidine nitrogen and aromatic amine groups are reactive sites for alkylation/acylation:
These reactions are typically monitored via <sup>1</sup>H NMR to confirm substitution patterns.
Halogenation and Mesylation
The compound’s hydroxyl or amine groups can be converted to leaving groups for further functionalization:
These modifications are critical for synthesizing analogs with varied receptor-binding affinities .
Cyclization Reactions
The compound participates in cyclization to form piperazine or related heterocycles:
Cyclization optimizes metabolic stability and potency in opioid analogs .
Analytical Characterization
Key techniques validate reaction outcomes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
